Comparative Safety Profile: Ivabradine vs. Atenolol and Amlodipine in Stable Angina
In head-to-head randomized controlled trials for stable angina, ivabradine demonstrated a significantly higher incidence of serious coronary events and severe arrhythmias compared to atenolol and amlodipine, despite comparable anti-anginal efficacy [1]. This evidence underscores the critical importance of patient selection and contraindication awareness when considering ivabradine oxalate over traditional beta-blockers or calcium channel blockers, directly influencing procurement decisions for clinical trial supply or hospital formularies [2].
| Evidence Dimension | Incidence of serious coronary events |
|---|---|
| Target Compound Data | 3.8% |
| Comparator Or Baseline | Atenolol: 1.5% |
| Quantified Difference | 2.3% absolute increase |
| Conditions | One-year double-blind RCTs in patients with stable angina (n=704 total) |
Why This Matters
This quantitative safety signal differentiates ivabradine from first-line agents, informing risk-benefit assessments for clinical use.
- [1] Prescrire International. (2007). Ivabradine: best avoided in stable angina. Prescrire Int, 16(88), 53-56. View Source
- [2] Nutrition Evidence. (2007). Ivabradine: new drug. Best avoided in stable angina. Abstract of Prescrire Int, 16(88):53-6. View Source
